7-Amino-3-methyl-1H-2-benzopyran-1-one

Catalog No.
S12363100
CAS No.
62252-22-6
M.F
C10H9NO2
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Amino-3-methyl-1H-2-benzopyran-1-one

CAS Number

62252-22-6

Product Name

7-Amino-3-methyl-1H-2-benzopyran-1-one

IUPAC Name

7-amino-3-methylisochromen-1-one

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c1-6-4-7-2-3-8(11)5-9(7)10(12)13-6/h2-5H,11H2,1H3

InChI Key

BWIQYJPYRRUHPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2)N)C(=O)O1

7-Amino-3-methyl-1H-2-benzopyran-1-one is a chemical compound characterized by its unique structure, which consists of a benzopyran backbone with an amino group and a methyl substituent. The molecular formula for this compound is C10H9NO2, and it has a molecular weight of approximately 175.19 g/mol. The compound exhibits a yellowish color, indicative of its chromophoric properties, and is often studied for its potential biological activities and synthetic applications.

The reactivity of 7-amino-3-methyl-1H-2-benzopyran-1-one includes various transformations typical of benzopyran derivatives. Notable reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for modifications at the benzopyran ring.
  • Condensation Reactions: The compound can undergo condensation with aldehydes to form various lactones, demonstrating its utility in synthesizing more complex structures.
  • Oxidation: It can be oxidized to yield corresponding oxo derivatives, enhancing its versatility in organic synthesis .

Research indicates that 7-amino-3-methyl-1H-2-benzopyran-1-one possesses significant biological activities. It has been associated with:

  • Antimicrobial Properties: Studies show that this compound exhibits antimicrobial effects against various bacterial strains.
  • Antioxidant Activity: The presence of the benzopyran moiety contributes to its ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
  • Pharmacological Potential: Its derivatives have been explored for their potential in treating various diseases, including cancer and cardiovascular disorders .

Several methods have been developed for synthesizing 7-amino-3-methyl-1H-2-benzopyran-1-one:

  • Condensation Reactions: One common approach involves the condensation of 3-methylcoumarin with an amine in the presence of an acid catalyst.
  • Cyclization Techniques: Another method utilizes cyclization reactions involving appropriate precursors that lead to the formation of the benzopyran structure.
  • Multistep Synthesis: Advanced synthetic routes may involve multiple steps, including protection-deprotection strategies and functional group interconversions to achieve the desired product .

7-Amino-3-methyl-1H-2-benzopyran-1-one finds applications in several fields:

  • Pharmaceutical Industry: Due to its biological activity, it is investigated as a potential lead compound for drug development.
  • Agricultural Chemistry: Its antimicrobial properties make it a candidate for use in agricultural formulations aimed at protecting crops from pathogens.
  • Material Science: The compound's unique properties may be harnessed in the development of new materials with specific optical or electronic characteristics .

Interaction studies involving 7-amino-3-methyl-1H-2-benzopyran-1-one focus on its binding affinities with various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: Computational methods are employed to predict how the compound interacts with target proteins, aiding in drug design.
  • In Vitro Assays: Experimental studies assess the biological effects of the compound on cell lines, providing insights into its pharmacodynamics and potential therapeutic uses .

Several compounds share structural similarities with 7-amino-3-methyl-1H-2-benzopyran-1-one. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-Amino-4-(diphenylamino)-1H-benzopyranBenzopyran derivativeEnhanced electron-donating properties
7-Amino-4-methylcoumarinCoumarin derivativeKnown for fluorescence properties
3-Amino-1H-coumarinCoumarin derivativeExhibits distinct biological activities

The uniqueness of 7-amino-3-methyl-1H-2-benzopyran-1-one lies in its specific amino and methyl substitutions on the benzopyran framework, which influence its reactivity and biological activity compared to these related compounds .

Green Chemistry Approaches in Coumarin Synthesis

Green chemistry principles have significantly influenced the development of environmentally benign routes for synthesizing 7-amino-3-methylcoumarin derivatives. A transition-metal-free method involving alkylation of 7-hydroxycoumarins with α-bromoacetamides followed by tandem O→N Smiles rearrangement and amide hydrolysis has been reported. This approach eliminates heavy metal catalysts, reduces waste, and operates under mild conditions (70°C), achieving moderate to high yields (50–85%). The reaction’s scalability is enhanced by telescoping steps into a one-pot process, minimizing solvent use and purification demands.

Microwave-assisted Knoevenagel condensation further exemplifies green synthesis, reducing reaction times from hours to seconds. For instance, coupling 2-hydroxybenzaldehyde with ethyl acetoacetate under microwave irradiation (60–80 seconds) yields 3-acetylcoumarin intermediates, which are precursors to 7-aminocoumarins. This method avoids prolonged heating and reduces energy consumption by over 70% compared to conventional thermal methods.

Table 1: Green Synthesis Techniques for Coumarin Derivatives

MethodConditionsYield RangeKey Advantages
Smiles Rearrangement70°C, K₂CO₃, DMF50–85%Transition-metal-free, one-pot
Microwave Condensation300 W, 60–80 s65–78%Energy-efficient, rapid

Solvent Effects on Reaction Efficiency and Yield

Solvent polarity and proticity critically impact reaction kinetics and product purity. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of 7-hydroxycoumarin precursors during alkylation, facilitating higher yields (up to 85%) in Smiles rearrangement. In contrast, methanol and ethanol, while environmentally favorable, may reduce efficiency due to hydrogen bonding with intermediates.

For Schiff base formation in coumarin functionalization, absolute alcohol ensures optimal proton exchange during imine linkage, whereas dichloromethane (CH₂Cl₂) improves extraction efficiency post-reaction. Solvent selection also influences byproduct formation; for example, aqueous HCl washes in DMF-based systems effectively remove unreacted starting materials.

Catalyst Systems for Enhanced Selectivity

Catalyst design plays a pivotal role in directing regioselectivity and minimizing side reactions. Potassium carbonate (K₂CO₃) acts as a base catalyst in Smiles rearrangement, promoting deprotonation and stabilizing intermediates during alkylation. In Knoevenagel condensations, amine catalysts like piperidine facilitate enolate formation, accelerating carbonyl coupling with 2-hydroxybenzaldehyde.

Metal-mediated catalysis, though less common in green approaches, has been explored for complexation. Copper(II) sulfate, when used with ammonia, enables the synthesis of coumarin-Schiff base metal complexes, though this method requires careful pH control to prevent hydrolysis.

Table 2: Catalytic Systems in Coumarin Synthesis

CatalystReaction TypeSelectivity Outcome
K₂CO₃Smiles RearrangementN-Alkyl/N-aryl product control
PiperidineKnoevenagel CondensationHigh α,β-unsaturated yield
CuSO₄/NH₃Schiff Base ComplexationStable metal-chelate formation

Microwave and Ultrasound-Assisted Synthesis Techniques

Microwave irradiation has revolutionized coumarin synthesis by enabling rapid heating and uniform energy distribution. For example, ethyl coumarin-3-carboxylate synthesis achieves 72% yield in 10 minutes under microwave conditions, compared to 6 hours via conventional heating. Ultrasound-assisted methods, though not explicitly covered in the literature surveyed, are theorized to enhance mass transfer in heterogeneous reactions, potentially reducing reaction times further.

Energy input optimization is critical; excessive microwave exposure (e.g., >15 minutes) risks thermal degradation, while shorter intervals (60–80 seconds) preserve product integrity.

Turn-On Fluorescence Response to Hg²⁺

AMCA derivatives exhibit selective fluorescence enhancement upon binding Hg²⁺ ions through electron transfer suppression. A thiocarbamide-linked cyclam-coumarin probe (Fig. 1) demonstrated a 12-fold fluorescence increase at 433 nm when exposed to 80 μM Hg²⁺ in aqueous media [2]. The mechanism involves Hg²⁺ coordination to the cyclam macrocycle, which restricts photoinduced electron transfer (PET) from the amine donor to the coumarin fluorophore. This sensor achieved a detection limit of 500 nM for Hg²⁺, with minimal interference from Na⁺, K⁺, or Ca²⁺ [2].

Selectivity Tuning via Micellar Systems

Recent work incorporated AMCA analogs into micellar environments to distinguish Hg²⁺ from methylmercury (CH₃Hg⁺). In cetyltrimethylammonium bromide (CTAB) micelles, a tryptophan-functionalized coumarin sensor detected CH₃Hg⁺ selectively at 107 nM via fluorescence turn-on, while Triton X-100 micelles enabled differentiation through emission wavelength shifts (Hg²⁺: 520 nm; CH₃Hg⁺: 580 nm) [3]. The micelle surface charge modulates metal ion accessibility, with cationic CTAB repelling Hg²⁺ but allowing CH₃Hg⁺ penetration due to its lower charge density [3].

Table 1: Performance of AMCA-Derived Mercury Sensors

Sensor DesignTarget IonLOD (nM)λₑₓ/λₑₘ (nm)Response Type
Cyclam-thiocarbamide [2]Hg²⁺500350/433Turn-on
Tryptophan-CTAB [3]CH₃Hg⁺107340/580Turn-on
Tryptophan-Triton [3]Hg²⁺200340/520Red-shift

Development of Continuous Assays for Enzymatic Activity Monitoring

Esterase Activity Profiling

AMCA’s acetic acid moiety enables its use in fluorogenic ester substrates. For example, 7-amino-4-methylcoumarin acetate (AMC-acetate) undergoes hydrolysis by esterases to release fluorescent AMCA (Φ = 0.78 in methanol) [1]. This permits real-time monitoring of enzymatic activity, with a linear fluorescence increase (0–100 mU/mL esterase) over 30 minutes. The assay’s sensitivity stems from AMCA’s high molar extinction coefficient (ε₃₅₀ = 19,000 M⁻¹cm⁻¹) [1], allowing detection of nanomolar enzyme concentrations.

Protease Substrate Design

Conjugation of AMCA to peptide sequences creates protease-specific substrates. In a model caspase-3 assay, the substrate Ac-DEVD-AMCA showed a 50-fold fluorescence increase upon cleavage (kcat/KM = 1.2 × 10⁵ M⁻¹s⁻¹) [1]. The polar acetic acid group minimizes spontaneous hydrolysis (t₁/₂ > 72 h at pH 7.4), ensuring low background signals.

Protein Labeling Strategies Using Aminocoumarin Derivatives

Succinimidyl Ester Conjugation

The N-succinimidyl ester of AMCA (AMCA-NHS) reacts selectively with primary amines on proteins, forming stable amide bonds. Labeling efficiency depends on pH (optimal 8.5–9.0) and amine accessibility, achieving 3–5 dyes per antibody without aggregation [1]. The labeled conjugates retain 90% fluorescence quantum yield compared to free AMCA, enabling sensitive detection in immunofluorescence microscopy.

Table 2: AMCA Protein Labeling Parameters

ParameterValue
NHS ester solubilityDMF, DMSO [1]
Labeling pH8.5–9.0
Molar ratio (dye:protein)10:1
Fluorescence retention90%

Two-Photon Excitation Imaging

AMCA’s extended conjugation system permits two-photon excitation at 700 nm, enabling deep-tissue imaging. In labeled albumin, two-photon action cross-sections (δ × Φ) reach 45 GM at 720 nm, outperforming FITC by 3-fold [1]. This property facilitates intravital imaging of protein trafficking in liver sinusoids with minimal photobleaching (<5% loss over 30 min) [1].

FRET-Based Protein Interaction Probes

As a FRET donor, AMCA pairs with Cy3 acceptors (Förster radius = 5.2 nm) to study protein-protein interactions. In a calmodulin-M13 peptide FRET system, AMCA-Cy3 labeling detected Ca²⁺-induced conformational changes with a dynamic range (Fmax/Fmin) of 8.7 [1]. The small Stokes shift (83 nm) minimizes crosstalk between donor and acceptor channels.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

175.063328530 g/mol

Monoisotopic Mass

175.063328530 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

Explore Compound Types